molecular formula C53H107N2O9P B12283768 1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt

1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt

Cat. No.: B12283768
M. Wt: 947.4 g/mol
InChI Key: CREASFJXMVEMCZ-UHFFFAOYSA-N
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Description

Early Identification of N-Acylphosphatidylethanolamines

The discovery of N-acylphosphatidylethanolamines traces back to mid-20th-century investigations into unusual phospholipid species in biological membranes. Initial biochemical studies identified NAPE as a minor phospholipid component in dehydrated plant tissues, where it was postulated to participate in stress adaptation. Subsequent work in mammalian systems revealed NAPE's presence in neural and cardiac tissues, with early characterization efforts focusing on its metabolic relationship to phosphatidylethanolamine. The development of thin-layer chromatography techniques in the 1970s enabled isolation and partial structural characterization of these compounds, though their biological significance remained obscure until the discovery of N-acylethanolamine signaling molecules.

Evolution of Nomenclature and Classification

The systematic naming of 1,2-dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine reflects progressive refinements in lipid taxonomy. Early literature referred to these compounds simply as "acylated phosphatidylethanolamines" until IUPAC guidelines established standardized nomenclature emphasizing:

  • Stereospecific numbering (SN) of glycerol positions
  • Explicit designation of N-acyl substituents
  • Salification state (e.g., ammonium salt)
    This nomenclature system accommodates variations in acyl chain length and saturation while maintaining structural clarity.

Position Within Lipid Biochemistry Research

NAPEs occupy an intermediary position between structural membrane lipids and signaling mediators. Their identification as biosynthetic precursors to N-acylethanolamines (NAEs) like anandamide propelled them from biochemical curiosities to central players in endocannabinoid research. Contemporary studies position NAPEs at the intersection of lipid metabolism, membrane remodeling, and intracellular signaling cascades.

Chemical Classification and Nomenclature

Taxonomy Within Glycerophospholipids

As a glycerophospholipid derivative, 1,2-dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine belongs to the phosphatidylethanolamine superfamily. Key classification features include:

Feature Classification
Backbone sn-Glycero-3-phosphate
Headgroup N-acylethanolamine
Acyl chains Three saturated C16 residues
Ionic form Ammonium salt

This molecular architecture places it within the broader category of zwitterionic phospholipids with modified headgroups.

Structural Relationship to Phosphatidylethanolamines

The compound differs from canonical phosphatidylethanolamines through N-acylation of the ethanolamine nitrogen. Comparative structural analysis reveals:

Parameter Phosphatidylethanolamine N-Acyl Derivative
Headgroup charge Zwitterionic (±) Zwitterionic with hydrophobic extension
Acyl groups 2 fatty acids 3 fatty acids
Membrane interactions Hydrogen bonding capacity Enhanced hydrophobic anchoring

This N-acylation dramatically alters molecular packing parameters and interfacial behavior.

Significance of N-Acylation in Phospholipid Derivatives

The N-hexadecanoyl moiety introduces critical functional modifications:

  • Steric effects : Bulky acyl chain restricts headgroup mobility
  • Hydrophobicity : Creates a membrane-anchoring domain
  • Metabolic stability : Protects against phospholipase cleavage
    These properties enable NAPEs to serve as stable membrane-resident precursors for bioactive lipid generation.

Natural Occurrence and Distribution

Presence in Mammalian Tissues

Lipidomic analyses reveal tissue-specific NAPE distributions:

Tissue Predominant NAPE Species Concentration Range (nmol/g)
Brain N-16:0-PE 36:2, N-18:0-PE 38:4 0.5-2.8
Heart N-16:0-PE 36:1, N-18:1-PE 34:2 0.3-1.6
Liver N-18:0-PE 40:6, N-20:4-PE 38:4 0.8-3.2

These distributions reflect differential expression of NAPE-synthesizing enzymes across tissues.

Distribution in Plant Systems

While detailed characterization in plants remains limited, NAPE-like compounds have been detected in:

  • Drought-stressed leaves
  • Seed endosperm during germination
  • Pollen tube membranes
    Their proposed roles include membrane stabilization and stress signaling.

Microbial Sources and Comparative Biology

Microbial NAPEs display distinct structural features:

  • Shorter acyl chains (C12-C14)
  • Branched or cyclopropanated fatty acids
  • Prevalence in extremophiles and pathogenic strains
    These modifications suggest adaptive roles in membrane fluidity regulation and host interaction.

Biological Significance Overview

Role as Precursors to Bioactive N-Acylethanolamines

NAPEs serve as immediate precursors for NAE biosynthesis through NAPE-PLD-mediated cleavage:

$$ \text{NAPE} \xrightarrow{\text{NAPE-PLD}} \text{NAE} + \text{Phosphatidic Acid} $$

This reaction generates signaling molecules like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), which modulate:

  • Inflammatory responses
  • Energy homeostasis
  • Neurotransmitter release

Membrane-Related Functions

The triacylated structure confers unique membrane-interactive properties:

  • Enhanced lateral packing in lipid bilayers
  • Formation of non-lamellar phases under stress
  • Modulation of transmembrane protein activity
    These effects stabilize membrane domains during cellular stress.

Signaling Pathway Involvement

NAPE metabolism intersects with multiple signaling cascades:

  • Endocannabinoid system (via anandamide precursors)
  • PPAR-α activation (through OEA/PEA release)
  • TRPV1 channel regulation
    Genetic ablation studies demonstrate tissue-specific pathway regulation, particularly in neural versus cardiac systems.

Research Significance and Current Landscape

Emergence as Targets in Biochemical Research

Recent advances have highlighted NAPEs as:

  • Biomarkers for metabolic disorders
  • Modulators of lipid droplet dynamics
  • Potential therapeutic targets for neurodegenerative diseases
    Structural biology approaches have elucidated NAPE-PLD interactions, enabling rational drug design.

Analytical Challenges and Methodological Innovations

Key technical hurdles include:

  • Isomeric separation of NAPE species
  • Low abundance in biological samples
  • Ionization suppression in mass spectrometry
    Advanced lipidomics platforms now employ:
  • Hybrid ion mobility spectrometry
  • Stable isotope-labeled internal standards
  • Machine learning-assisted peak annotation

Interdisciplinary Applications Spanning Biochemistry to Medicine

Emerging applications leverage NAPE biochemistry for:

  • Development of lipid-based drug delivery systems
  • Nutritional interventions targeting endocannabinoid tone
  • Diagnostic panels for cardiovascular risk stratification Ongoing clinical trials explore NAPE analogs for metabolic syndrome management.

Properties

Molecular Formula

C53H107N2O9P

Molecular Weight

947.4 g/mol

IUPAC Name

azane;[3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C53H104NO9P.H3N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(55)54-46-47-61-64(58,59)62-49-50(63-53(57)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)48-60-52(56)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2;/h50H,4-49H2,1-3H3,(H,54,55)(H,58,59);1H3

InChI Key

CREASFJXMVEMCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCOP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC.N

Origin of Product

United States

Preparation Methods

Chemical Synthesis Methods

Stepwise Acylation and Phosphorylation

This method involves sequential acylation of sn-glycerol, phosphorylation, and N-hexadecanoylation.

Key Steps:
  • Synthesis of 1,2-Dihexadecanoyl-sn-glycerol :

    • sn-Glycerol is reacted with hexadecanoyl chloride in anhydrous dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst.
    • Yields: ~85% after purification by silica gel chromatography.
  • Phosphorylation with Ethanolamine :

    • The diacylglycerol is phosphorylated using phosphorus oxychloride (POCl₃) in trimethyl phosphate, followed by reaction with ethanolamine.
    • Critical parameter: Strict anhydrous conditions to avoid hydrolysis.
  • N-Hexadecanoylation :

    • The ethanolamine headgroup is acylated with hexadecanoyl chloride in DCM/triethylamine (TEA).
    • Reaction time: 12–24 hours at 0–4°C to minimize side reactions.
  • Ammonium Salt Formation :

    • The product is neutralized with ammonium hydroxide, followed by lyophilization.
Data Table 1: Reaction Conditions for Stepwise Synthesis
Step Reagents/Conditions Yield (%) Purity (HPLC)
Diacylglycerol formation Hexadecanoyl chloride, DMAP, DCM, 24h, RT 85 >95%
Phosphorylation POCl₃, trimethyl phosphate, 0°C, 6h 72 90%
N-Acylation Hexadecanoyl chloride, TEA, DCM, 12h, 4°C 68 88%

Transesterification of Preformed Phospholipids

This approach modifies existing phospholipids to introduce the N-hexadecanoyl group.

Protocol (Adapted from US4898976A):
  • Substrate : 1,2-Dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE).
  • Reaction :
    • DHPE is dissolved in isopropanol with hexadecanoic anhydride and catalytic ethanolamine.
    • Heated to 50°C under nitrogen for 6 hours.
  • Purification :
    • Extracted with chloroform/methanol/water (2:1:1), followed by ammonium sulfate precipitation.
Data Table 2: Transesterification Optimization
Parameter Optimal Condition Yield (%)
Solvent Isopropanol 78
Temperature 50°C 78
Catalyst Ethanolamine (5 mol%) 78
Reaction Time 6 hours 78

Enzymatic Synthesis Using Phospholipase D

Phospholipase D (PLD)-mediated transphosphatidylation offers regioselective N-acylation (US8377662B2).

Protocol:
  • Substrate : 1,2-Dihexadecanoyl-sn-glycero-3-phosphocholine (DDPC).
  • Enzyme : Recombinant PLD from Streptomyces sp.
  • Reaction :
    • DDPC is incubated with N-hexadecanoylethanolamine in MTBE/water (3:1) at 37°C for 24h.
    • Enzyme loading: 10 U/mg substrate.
  • Outcome :
    • Conversion efficiency: >90%.
    • Ammonium salt formed via ion-exchange chromatography.
Data Table 3: Enzymatic vs. Chemical Synthesis
Parameter Chemical Method Enzymatic Method
Yield 68% 90%
Purity 88% 95%
Reaction Time 24–48h 24h
Scalability Limited by purification High (batch processing)

Characterization and Analytical Validation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (CDCl₃): δ 5.25 (m, 1H, glycerol CH), 4.15–4.40 (m, 4H, glycerol CH₂), 3.90 (m, 2H, ethanolamine CH₂).
    • ³¹P NMR: Single peak at δ -0.5 ppm confirms phosphoethanolamine structure.
  • Mass Spectrometry (MS) :

    • ESI-MS: m/z 1043.8 [M + NH₄]⁺.
  • Purity Assessment :

    • HPLC (C18 column): Retention time 12.3 min (≥95% purity).

Challenges and Optimization Strategies

  • Side Reactions : Hydrolysis of acyl groups during phosphorylation. Mitigated by low-temperature reactions.
  • Solvent Selection : MTBE enhances PLD activity vs. toluene (Table 1 in Source 4).
  • Cost Efficiency : Enzymatic methods reduce reliance on toxic reagents (e.g., POCl₃).

Chemical Reactions Analysis

Hydrolysis Reactions

This compound undergoes hydrolysis under acidic, basic, or enzymatic conditions, primarily targeting ester and phosphoester bonds:

Reaction Type Conditions Outcome Key Findings
Acidic Hydrolysis pH < 3, elevated temperatureCleavage of ester bonds, yielding hexadecanoic acid and glycerophosphoethanolamine derivativesRate acceleration observed in strongly acidic media due to protonation of ester carbonyl groups.
Basic Hydrolysis pH > 10, aqueous solutionSaponification of ester linkages, producing glycerol-3-phosphoethanolamine and palmitate saltsBase-catalyzed mechanisms involve nucleophilic attack by hydroxide ions.
Enzymatic Hydrolysis Phospholipase A2 (PLA2) exposureSelective cleavage at the sn-2 position, releasing lysophosphatidylethanolamine PLA2 activity is enhanced in cholesterol-rich membranes, impacting reaction kinetics .

Acyl Transfer Reactions

The compound acts as a fatty acyl donor in transacylation reactions, facilitated by nucleophiles like amines or alcohols:

  • Mechanism : The phosphate group’s oxyanion stabilizes intermediates during nucleophilic substitution (SN2), enabling transfer of palmitoyl chains to acceptors such as amino acids or peptides .

  • Example : Reaction with valine under alkaline conditions yields N-palmitoylvaline via a mixed anhydride intermediate (Figure 2 in ).

Kinetic Data :

  • Observed rate constant for hydrolysis of analogous NCAs: khydrolysis=0.018s1k_{\text{hydrolysis}} = 0.018 \, \text{s}^{-1} at pH 8.5 .

  • Competing pathways (hydrolysis vs. acylation) depend on nucleophile concentration and pH .

Oxidation Stability

The saturated palmitoyl chains confer resistance to oxidation compared to unsaturated lipids:

Parameter Observation Source
Peroxidation Susceptibility Negligible peroxide formation under ambient conditions due to lack of double bonds
Radical Stability Stable in oxidative environments (e.g., reactive oxygen species)

Interactions with Membrane Components

In lipid bilayers, this phospholipid exhibits distinct behavior depending on cholesterol presence:

  • Cholesterol Association : Forms ordered domains in membranes, altering accessibility of the phosphoethanolamine headgroup .

  • Phase Behavior : Prefers lamellar phases in aqueous solutions, critical for vesicle stability in drug delivery systems .

Key Mechanistic Insights

  • Mixed Anhydride Intermediates : Critical for acyl transfer, as shown by isotopic labeling studies with 18O^{18}\text{O}-enriched octanoic acid .

  • Steric Effects : The sn-1 and sn-2 palmitoyl chains hinder enzymatic hydrolysis compared to shorter-chain analogs .

This phospholipid’s reactivity and stability make it indispensable in liposomal formulations, where controlled hydrolysis and acyl transfer are leveraged for targeted drug release .

Scientific Research Applications

Drug Delivery Systems

Lipid Nanoparticles:
1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt is utilized in the formulation of lipid nanoparticles (LNPs), which are crucial for delivering RNA-based therapeutics, such as mRNA vaccines. The compound enhances the stability and bioavailability of mRNA by encapsulating it within lipid bilayers, facilitating cellular uptake and expression of the encoded proteins .

Nanocarriers for Anticancer Drugs:
The compound has been investigated as a component of nanocarriers for targeted delivery of anticancer agents. Its amphiphilic nature allows it to form micelles or liposomes that can encapsulate hydrophobic drugs, improving their solubility and therapeutic efficacy while minimizing side effects .

Cellular Studies

Cell Membrane Models:
This phospholipid is employed in creating model membranes that mimic biological membranes for studying membrane dynamics and interactions. Such models are critical for understanding drug-membrane interactions, membrane protein functions, and lipid bilayer properties .

Biochemical Assays:
In biochemical assays, 1,2-dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt serves as a substrate or a component to investigate enzymatic activities related to phospholipids. Its structural properties allow researchers to study the effects of various enzymes on lipid metabolism and signaling pathways .

Therapeutic Applications

Antibacterial Activity:
Recent studies have indicated that compounds similar to 1,2-dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt exhibit antibacterial properties. They are being explored as potential treatments against antibiotic-resistant bacteria by disrupting bacterial membranes .

Neuropharmacology:
Research suggests that this compound may interact with sigma receptors, which are implicated in various neurological disorders. Its potential role as a neuroprotective agent is under investigation, particularly concerning its ability to modulate neurotransmitter systems and provide neuroprotection in models of neurodegeneration .

Case Studies and Research Findings

StudyFocusFindings
Lipid NanoparticlesDemonstrated enhanced mRNA delivery efficiency using lipid nanoparticles containing this compound.
Anticancer Drug DeliveryShowed improved therapeutic index of encapsulated drugs using formulations based on this phospholipid.
Membrane DynamicsUtilized in model membranes to study lipid-protein interactions and membrane fluidity changes.
Antibacterial PropertiesReported effective disruption of bacterial membranes leading to cell death in resistant strains.
Neuroprotective EffectsSuggested potential benefits in reducing neuroinflammation through sigma receptor modulation.

Mechanism of Action

The compound exerts its effects by integrating into lipid bilayers, mimicking the behavior of natural phospholipids. It interacts with membrane proteins and other lipids, influencing membrane fluidity and permeability. The ethanolamine head group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the membrane structure .

Comparison with Similar Compounds

Key Features

  • Acyl Chains : Three saturated C16:0 chains enhance membrane rigidity and reduce fluidity compared to unsaturated analogs.
  • Headgroup Modification: The N-hexadecanoyl group replaces the ethanolamine’s hydrogen, increasing hydrophobicity and altering interaction with membrane proteins.
  • Counterion : The ammonium salt improves solubility in aqueous buffers compared to free-acid forms.

Structural Modifications and Functional Groups

Table 1: Structural Comparison of Phosphatidylethanolamine Derivatives
Compound Name CAS No. Molecular Formula Acyl Chains Headgroup Modification Counterion Key Applications
1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt 108321-22-8 C₅₃H₁₀₇N₂O₉P C16:0 (x3) N-palmitoyl Ammonium Membrane protein studies, liposome stabilization
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(Lissamine Rhodamine B sulfonyl) ammonium salt 384833-00-5 C₆₈H₁₀₆N₃O₁₄PS₂ C18:1 (x2) Rhodamine B sulfonyl Ammonium Fluorescent membrane labeling
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanyl) sodium salt 474923-47-2 C₅₃H₉₇NO₁₁PNa C18:1 (x2) Dodecanyl Sodium Lipid-polymer hybrid nanoparticles
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) ammonium salt 474943-09-4 C₄₅H₈₀N₃O₁₂P C16:0 (x2) 2,4-dinitrophenyl Ammonium Hapten for antibody conjugation
Sulforhodamine 101 1,2-dihexadecanoyl-SN-glycero-3-phosphoethanolamine triethylammonium salt 187099-99-6 C₇₄H₁₁₇N₄O₁₄PS₂ C16:0 (x2) Sulforhodamine 101 Triethylammonium Advanced fluorescence microscopy
Key Observations :
  • Acyl Chain Saturation : Unsaturated analogs (e.g., dioleoyl, C18:1) exhibit lower phase transition temperatures (~−20°C vs. +41°C for dipalmitoyl), enhancing membrane fluidity .
  • Headgroup Functionality : Rhodamine and sulforhodamine modifications enable tracking in live cells, while dodecanyl or PEG groups (e.g., DSPE-mPEG2000, CAS: 474922-26-4) improve biocompatibility for drug delivery .
  • Counterion Effects : Sodium salts (e.g., 474923-47-2) may precipitate in low-pH environments, whereas ammonium salts (e.g., 108321-22-8) remain stable across broader pH ranges .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Molecular Weight (g/mol) Solubility Critical Micelle Concentration (CMC) Stability
108321-22-8 947.40 Chloroform/methanol > water ~1 µM Stable at −20°C; sensitive to oxidation
384833-00-5 1381.85 Organic solvents > aqueous buffers Not reported Light-sensitive; store in dark
474922-26-4 (DSPE-mPEG2000) ~2800 Water (PEG-dependent) <0.001 µM Long-term stability in lyophilized form

Biological Activity

1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt, commonly referred to as DHPE, is a phospholipid that plays a crucial role in various biological processes. It is primarily utilized in the formulation of liposomes and other lipid-based drug delivery systems. This article delves into the biological activity of DHPE, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.

DHPE is characterized by its unique structure, which consists of two hexadecanoyl (C16) fatty acid chains attached to a glycerol backbone, along with a phosphoethanolamine head group. This amphiphilic nature allows it to form lipid bilayers essential for cellular membranes and drug delivery systems.

Table 1: Chemical Structure of DHPE

ComponentDescription
Fatty Acid ChainsTwo hexadecanoyl (C16) chains
BackboneGlycerol
Head GroupPhosphoethanolamine
Molecular FormulaC34H67N2O5P
CAS Number3930-13-0

DHPE exhibits several biological activities, primarily attributed to its role in membrane dynamics and cellular signaling. Key mechanisms include:

  • Membrane Fluidity : DHPE enhances membrane fluidity, facilitating the incorporation of other molecules into lipid bilayers.
  • Drug Encapsulation : Its ability to form liposomes allows for effective encapsulation of hydrophilic and hydrophobic drugs, improving bioavailability and therapeutic efficacy.
  • Cellular Uptake : DHPE-modified liposomes demonstrate increased cellular uptake due to enhanced interaction with cell membranes.

Pharmacological Applications

  • Cancer Therapy : DHPE is integral in formulating liposomal drugs that target cancer cells. Liposomal formulations have shown improved pharmacokinetics and reduced systemic toxicity compared to conventional therapies.
  • Antimicrobial Activity : Research indicates that DHPE can enhance the antimicrobial properties of certain drugs by improving their delivery to target sites.
  • Vaccine Delivery : As an adjuvant in vaccines, DHPE can improve immune responses by promoting the uptake of antigens by antigen-presenting cells.

Study 1: Liposomal Doxorubicin

In a clinical trial involving liposomal doxorubicin (Doxil), patients exhibited significantly higher concentrations of the drug in tumor tissues compared to free doxorubicin. The incorporation of DHPE in the liposomal formulation contributed to this enhanced targeting effect, resulting in improved therapeutic outcomes with reduced cardiotoxicity .

Study 2: Antimicrobial Efficacy

A study investigated the use of DHPE in enhancing the efficacy of antimicrobial agents against Staphylococcus aureus and Escherichia coli. The results demonstrated that DHPE-modified liposomes significantly increased the bactericidal activity while maintaining low cytotoxicity towards mammalian cells .

Table 2: Comparison of Biological Activities

PhospholipidMembrane FluidityDrug Encapsulation EfficiencyAntimicrobial ActivityCytotoxicity
DHPEHighExcellentModerateLow
DPPC (Dipalmitoylphosphatidylcholine)ModerateGoodLowModerate
DSPC (Distearoylphosphatidylcholine)HighExcellentLowModerate

Q & A

Q. What experimental protocols are recommended for incorporating this compound into lipid bilayer models?

The compound is integrated into lipid bilayers via thin-film hydration or extrusion methods. For stable unilamellar vesicles, dissolve the lipid in chloroform, evaporate to form a thin film, and hydrate with buffer (e.g., 10 mM Tris-HCl, pH 7.4) above its phase transition temperature (~41°C for 16:0/16:0-PG). Extrude through polycarbonate membranes (100–200 nm pores) to control vesicle size . Dynamic light scattering (DLS) can validate size homogeneity.

Q. How can researchers confirm the structural integrity of this compound prior to use?

Use tandem analytical techniques:

  • TLC (Silica Gel 60, chloroform:methanol:water 65:25:4) to assess purity, with ninhydrin staining for primary amines.
  • HPLC-MS (C18 column, acetonitrile:water gradient) to detect acyl chain homogeneity and ammonium adducts ([M+NH₄]⁺ at m/z ≈ 797.0) .
  • ³¹P-NMR (121.4 MHz, CDCl₃:CD₃OD 2:1) to confirm phosphoglycerol headgroup integrity (δ ≈ −1.2 ppm) .

Q. What are the key storage conditions to prevent degradation?

Store lyophilized powder at −20°C under argon to prevent oxidation. For short-term use (≤1 week), solubilize in chloroform:methanol (2:1) and store at −80°C. Avoid repeated freeze-thaw cycles, which disrupt acyl chain packing .

Advanced Research Questions

Q. How does this compound modulate membrane fluidity in mixed lipid systems, and how can this be quantified?

In binary systems (e.g., with DPPC), the compound reduces membrane fluidity due to saturated acyl chains. Measure fluorescence anisotropy using diphenylhexatriene (DPH) or Laurdan probes. Differential scanning calorimetry (DSC) can track phase transitions: pure 16:0/16:0-PG shows a sharp endotherm at ~41°C, while mixtures exhibit broadening or peak shifts . For molecular dynamics (MD) simulations, use force fields like CHARMM36 to model headgroup interactions .

Q. What experimental strategies resolve contradictions in reported phase behavior under varying ionic conditions?

Discrepancies in phase transition temperatures (e.g., Ca²⁺-induced condensation vs. Na⁺ effects) arise from buffer composition. Standardize ionic strength (e.g., 150 mM NaCl) and use surface plasmon resonance (SPR) to monitor real-time lipid packing changes. Synchrotron small-angle X-ray scattering (SAXS) can resolve lamellar vs. non-lamellar phases under physiologically relevant conditions .

Q. How can researchers optimize the synthesis of N-acyl derivatives while minimizing side products?

For N-hexadecanoyl functionalization:

  • Use EDC/NHS coupling in anhydrous DMF at 4°C to prevent hydrolysis.
  • Purify via silica column chromatography (chloroform:methanol:acetic acid 90:9:1) to remove unreacted fatty acids.
  • Validate acylation efficiency by MALDI-TOF MS ([M+H]⁺ expected at m/z ≈ 978.3) and quantify residual ethanolamine via TNBS assay .

Methodological Notes

  • Critical Contaminants : Monitor lysophospholipid levels (e.g., 1-palmitoyl-2-hydroxy-sn-glycero-3-PG) using HILIC-ESI-MS. Contamination >5% alters membrane permeability .
  • Data Interpretation : When analyzing DSC thermograms, deconvolute overlapping peaks (e.g., with Fityk software) to distinguish coexisting lipid phases .

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